2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid
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Description
Synthesis Analysis
While the specific synthesis of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is not detailed in the provided papers, the synthesis of related compounds can be inferred. For instance, the palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) mentioned in the first paper is a catalyst that could potentially be used in the synthesis of complex organic molecules, including those with Boc-protected amines, through alkoxycarbonylation and aminocarbonylation reactions .
Molecular Structure Analysis
The molecular structure of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid would include two Boc-protected amine groups and a heptanedioic acid backbone. The Boc groups are bulky and can influence the overall conformation and reactivity of the molecule. The heptanedioic acid moiety provides a flexible linker that could allow for the incorporation of this compound into larger structures or as a spacer in peptide synthesis.
Chemical Reactions Analysis
The Boc-protected amines in the compound are likely to be involved in reactions typical of protected amines, such as deprotection under acidic conditions or further reactions with other nucleophiles or electrophiles. The heptanedioic acid part of the molecule could undergo reactions typical of carboxylic acids, such as esterification or amidation. The specific reactivity would depend on the other reactants and conditions used.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid would be influenced by its molecular structure. The Boc groups would make the compound relatively non-polar and bulky, which could affect its solubility in various solvents. The presence of two carboxylic acid groups would contribute to the compound's acidity and could lead to the formation of salts or zwitterions at different pH levels. The exact properties would need to be determined experimentally.
Scientific Research Applications
Synthesis and Complexation
2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid plays a crucial role in the synthesis of various complex compounds. It has been used in the preparation of vic-dioxime, which shows potential in forming transition metal complexes with metals like Ni(II), Pd(II), Cu(II), Co(II), and Pt(II). These complexes have been found to be soluble in common organic solvents, indicating their potential for diverse applications in coordination chemistry (Musluoǧlu & Bekaroğlu, 1996).
Methodology in Organic Chemistry
This compound is also significant in the development of new methodologies in organic chemistry. For instance, it's utilized in an improved method for preparing guanidines, aiding in the formation of bis-Boc protected guanidine from amino compounds (Kim & Qian, 1993). Furthermore, it contributes to the synthesis of enantiopure non-natural alpha-amino acids, showcasing its versatility in organic synthesis (Constantinou-Kokotou et al., 2001).
Ring-Opening Metathesis Polymerization
In polymer science, 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is a key player in ring-opening metathesis polymerization. It has been used in synthesizing amino acid-derived norbornene diester derivatives, leading to polymers with high molecular weights in good yields (Sutthasupa et al., 2007).
Synthesis of Chiral and Pharmaceutical Compounds
This compound is integral in synthesizing chiral and pharmaceutical compounds. For example, its derivatives have been used in the asymmetric hydrogenation of functionalized alkenes, which is vital for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). It also plays a role in the synthesis of hydroxylamine and hydroxamic acid derivatives, essential in medicinal chemistry (Staszak & Doecke, 1994).
Structural Analysis and Materials Science
In the field of structural analysis and materials science, compounds derived from 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid have been studied for their unique molecular structures. For instance, the study of di-tert-butyl N-[2,6-bis(methoxymethoxy)phenyl]iminodiacetate provides insights into molecular symmetries and orientations, relevant for designing complex molecular architectures (Capuano et al., 2009).
properties
IUPAC Name |
2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O8/c1-16(2,3)26-14(24)18-10(12(20)21)8-7-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAZYQMVLYCKHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625742 |
Source
|
Record name | 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |
CAS RN |
98469-29-5 |
Source
|
Record name | 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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